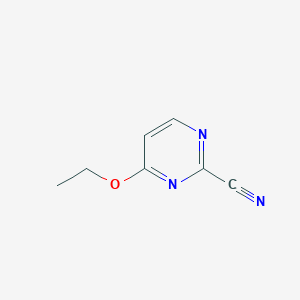

4-Ethoxypyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-11-7-3-4-9-6(5-8)10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROIVAGPJLTYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Alkoxypyrimidine-2-carbonitriles: A Focus on the Chemical Structure and Properties of 4-Methoxypyrimidine-2-carbonitrile

Disclaimer: Initial literature and database searches for "4-Ethoxypyrimidine-2-carbonitrile" did not yield specific data for this compound, suggesting it is not a widely documented molecule. This guide will therefore focus on the closely related and better-documented analogue, 4-Methoxypyrimidine-2-carbonitrile , as a representative member of the 4-alkoxypyrimidine-2-carbonitrile class. The information presented herein, particularly regarding synthesis and potential biological activity, is based on available data for this analogue and related pyrimidine derivatives.

Introduction

Pyrimidine-2-carbonitriles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a fundamental component of nucleobases and is found in numerous therapeutic agents. The addition of a nitrile group at the 2-position and an alkoxy group at the 4-position creates a unique electronic and structural profile, making these compounds attractive templates for designing novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-alkoxypyrimidine-2-carbonitriles, with a specific focus on 4-methoxypyrimidine-2-carbonitrile.

Chemical Structure and Identification

The core structure of 4-methoxypyrimidine-2-carbonitrile consists of a pyrimidine ring substituted with a methoxy group at the 4-position and a nitrile group at the 2-position.

Table 1: Chemical Identification of 4-Methoxypyrimidine-2-carbonitrile

| Identifier | Value |

| IUPAC Name | 4-methoxypyrimidine-2-carbonitrile |

| CAS Number | 94789-37-4[1] |

| Molecular Formula | C₆H₅N₃O |

| Molecular Weight | 135.12 g/mol |

| Canonical SMILES | COC1=CC=NC(=N1)C#N |

| InChI Key | POLUXOCVEJOPOJ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 4-methoxypyrimidine-2-carbonitrile are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of 4-Methoxypyrimidine-2-carbonitrile

| Property | Value | Source |

| Appearance | Solid | Supplier Data |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Soluble in common organic solvents | Supplier Data |

| logP (calculated) | 0.8 | ChemDraw |

Synthesis and Experimental Protocols

One potential synthetic strategy starts from a readily available precursor like 2-chloro-4-methoxypyrimidine. The nitrile group can be introduced via a nucleophilic substitution reaction using a cyanide salt, such as potassium cyanide or sodium cyanide.

Proposed Experimental Protocol: Synthesis of 4-Methoxypyrimidine-2-carbonitrile from 2-Chloro-4-methoxypyrimidine

Materials:

-

2-Chloro-4-methoxypyrimidine

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methoxypyrimidine (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF).

-

Add potassium cyanide (1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-methoxypyrimidine-2-carbonitrile.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-Methoxypyrimidine-2-carbonitrile.

Potential Biological Activity and Applications

While specific biological data for 4-methoxypyrimidine-2-carbonitrile is scarce, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological activities. The structural motifs present in this molecule suggest potential for interaction with various biological targets.

-

Enzyme Inhibition: Certain substituted pyrimidines have been identified as inhibitors of various enzymes. For instance, some pyrimidine-5-carbonitrile derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

-

Antimicrobial Activity: The pyrimidine nucleus is a common feature in antimicrobial agents. The electron-withdrawing nature of the nitrile group and the presence of the methoxy group could modulate the antimicrobial properties of the molecule.

-

Kinase Inhibition: Pyrimidine derivatives are well-known scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy. The specific substitution pattern of 4-methoxypyrimidine-2-carbonitrile could be explored for its potential to inhibit specific kinases involved in cell signaling pathways.

Given the diverse biological activities of related compounds, 4-methoxypyrimidine-2-carbonitrile represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of 4-methoxypyrimidine-2-carbonitrile, a representative of the 4-alkoxypyrimidine-2-carbonitrile class of compounds. Although information on the originally requested 4-ethoxy analogue is limited, the data presented for the methoxy derivative, including its identification, physicochemical properties, and a plausible synthetic route, offers a solid foundation for researchers and drug development professionals. The potential for this class of compounds to exhibit significant biological activity, based on the known pharmacology of related pyrimidine derivatives, underscores the importance of further investigation into their synthesis and biological evaluation. Future studies are warranted to explore the therapeutic potential of 4-alkoxypyrimidine-2-carbonitriles in various disease areas.

References

An In-depth Technical Guide to the Synthesis of 4-Alkoxypyrimidine-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-alkoxypyrimidine-2-carbonitriles, a class of compounds with significant potential in medicinal chemistry and drug development. The methodologies presented are based on established literature and provide a foundation for the efficient synthesis and further derivatization of this pyrimidine scaffold.

Introduction

The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. The specific substitution pattern of 4-alkoxypyrimidine-2-carbonitriles offers a versatile platform for the development of novel therapeutic agents. The alkoxy group at the 4-position and the carbonitrile at the 2-position provide key handles for molecular modification to modulate physicochemical properties and biological activity. This guide details the primary synthetic strategies, experimental protocols, and quantitative data for the preparation of these valuable compounds.

Synthetic Strategies

The most prevalent and effective strategy for the synthesis of 4-alkoxypyrimidine-2-carbonitriles commences with a readily available starting material, 4,6-dichloro-2-(methylthio)pyrimidine. The synthesis can be broadly divided into a three-stage process:

-

Selective Alkoxylation: The initial step involves the nucleophilic aromatic substitution (SNAr) of one of the chloro groups at the 4- or 6-position with an appropriate alkoxide. By controlling the stoichiometry of the alkoxide, mono-alkoxylation can be achieved selectively.

-

Oxidation of the Thioether: The 2-(methylthio) group is then oxidized to the corresponding methylsulfone. This transformation is crucial as the sulfone group is an excellent leaving group for the subsequent cyanation step.

-

Cyanation: The final step is the displacement of the 2-methylsulfonyl group by a cyanide source, typically an alkali metal cyanide, to furnish the target 4-alkoxypyrimidine-2-carbonitrile.

Alternatively, for the synthesis of 4,6-dialkoxypyrimidine-2-carbonitriles, both chloro groups are substituted by alkoxides in the first step.

The following diagram illustrates the general synthetic workflow:

Caption: General workflow for the synthesis of 4-alkoxypyrimidine-2-carbonitriles.

Key Experimental Protocols

This section provides detailed methodologies for the key transformations involved in the synthesis of 4-alkoxypyrimidine-2-carbonitriles, based on established literature.[1][2]

Protocol 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[2]

This protocol details the selective mono-alkoxylation of 4,6-dichloro-2-(methylthio)pyrimidine.

-

Reagents and Materials:

-

4,6-Dichloro-2-(methylthio)pyrimidine

-

Sodium ethoxide (EtONa) solution (1 M in EtOH)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Calcium chloride (CaCl2) drying tube

-

-

Procedure:

-

To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol at approximately 20°C, a freshly prepared solution of sodium ethoxide (1.1 eq, 1 M in EtOH) is added dropwise.

-

The reaction mixture is protected with a CaCl2 drying tube and stirred at this temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material (typically 2 hours).

-

Dichloromethane is then added, followed by a saturated aqueous solution of NaHCO3.

-

The layers are separated, and the aqueous phase is extracted with additional dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography to afford 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.

-

Protocol 2: Synthesis of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine[1]

This protocol describes the preparation of a dialkoxy intermediate and its subsequent oxidation.

-

Reagents and Materials:

-

4,6-Dichloro-2-(methylthio)pyrimidine

-

Sodium benzyloxide

-

Benzyl alcohol

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium carbonate (Na2CO3)

-

-

Procedure for Alkoxylation:

-

A solution of sodium benzyloxide is prepared by reacting sodium metal with benzyl alcohol.

-

4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq) is added to the sodium benzyloxide solution and the mixture is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine.

-

-

Procedure for Oxidation:

-

To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (1.0 eq) in DCM, cooled in an ice bath to approximately 0°C, m-CPBA (2.0 eq) is added in one portion.

-

The mixture is protected with a CaCl2 drying tube and stirred at room temperature until complete consumption of the starting material (monitored by TLC, typically 24 hours).

-

Diethyl ether and saturated aqueous Na2CO3 are then added.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried, filtered, and concentrated to yield 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine.

-

Protocol 3: Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile[1]

This protocol details the final cyanation step.

-

Reagents and Materials:

-

4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine

-

Potassium cyanide (KCN)

-

18-Crown-6

-

Acetonitrile (MeCN)

-

Diethyl ether

-

Water

-

-

Procedure:

-

To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (1.0 eq) in acetonitrile at approximately 20°C, 18-crown-6 (0.1 eq) is added, followed by potassium cyanide (3.0 eq) in one portion.

-

The mixture is protected with a CaCl2 drying tube and stirred at this temperature until the starting material is consumed (monitored by TLC, typically 24 hours).

-

Diethyl ether and water are then added.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to give 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.

-

Reaction Mechanism

The core of this synthetic sequence relies on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chloro- and methylsulfonyl-substituted positions towards nucleophilic attack.

The following diagram illustrates the mechanism of the cyanation step:

Caption: Mechanism of the nucleophilic displacement of the sulfonyl group by cyanide.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps.

Table 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [2]

| Starting Material | Product | Reagents | Conditions | Yield (%) |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtONa, EtOH | ~20°C, 2 h | 89 |

Table 2: Synthesis of 4,6-Bis(benzyloxy) Intermediates and Final Product [1]

| Starting Material | Product | Reagents | Conditions | Yield (%) |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | NaOBn, BnOH | Reflux | 86 |

| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | m-CPBA, DCM | 0°C to 20°C, 24 h | 94 |

| 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | KCN, 18-crown-6, MeCN | 20°C, 24 h | 87 |

Conclusion

The synthetic routes outlined in this guide provide a robust and efficient pathway for the preparation of 4-alkoxypyrimidine-2-carbonitriles. The methodologies are well-established and offer good to excellent yields for the key transformations. The versatility of the starting materials and the reliability of the reaction sequence make this an attractive approach for generating a library of substituted pyrimidines for screening in drug discovery programs. Further optimization of reaction conditions and exploration of a wider range of alkoxide nucleophiles can expand the accessible chemical space of this important class of compounds. Researchers and scientists in the field of medicinal chemistry can utilize this guide as a practical resource for the synthesis of novel 4-alkoxypyrimidine-2-carbonitrile derivatives.

References

An In-depth Technical Guide to Pyrimidine Carbonitriles: Focus on 4-Ethoxypyrimidine-2-carbonitrile

A comprehensive search for the specific compound 4-Ethoxypyrimidine-2-carbonitrile, including its unique Chemical Abstracts Service (CAS) number and detailed nomenclature, did not yield conclusive results in publicly available scientific databases. This suggests that this particular isomer may be a novel compound or one that is not widely reported in the literature. Therefore, this guide will provide a broader technical overview of ethoxypyrimidine carbonitriles, drawing on data from closely related and documented isomers to offer insights for researchers, scientists, and drug development professionals.

While specific data for this compound is not available, the pyrimidine-carbonitrile scaffold is a significant pharmacophore in medicinal chemistry. The following sections will discuss the general nomenclature, properties, and potential applications of related compounds, providing a foundational understanding for researchers interested in this chemical class.

Nomenclature and Structure of Ethoxypyrimidine Carbonitriles

The nomenclature of substituted pyrimidines follows the standard IUPAC guidelines. The pyrimidine ring is numbered to give the lowest possible locants to the substituents. For "this compound," the name indicates an ethoxy (-OCH2CH3) group at the 4th position and a nitrile (-C≡N) group at the 2nd position of the pyrimidine ring.

To illustrate the structural context, consider the closely related and documented isomer, 2-Ethoxy-4,6-difluoropyrimidine . Its IUPAC name clearly defines the ethoxy group at the 2nd position and fluorine atoms at the 4th and 6th positions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | C6H6F2N2O | 160.12 g/mol |

This data for a related compound highlights the type of specific information that is crucial for chemical research and which is currently unavailable for this compound.

Potential Synthesis Strategies

While a specific, validated experimental protocol for the synthesis of this compound cannot be provided due to the lack of literature, a hypothetical synthetic approach can be proposed based on established pyrimidine chemistry. A plausible route could involve the cyclization of a suitable three-carbon precursor with a nitrile-containing amidine derivative, followed by the introduction of the ethoxy group.

A generalized workflow for the synthesis of a substituted pyrimidine is depicted below.

Caption: A generalized workflow for the synthesis of a substituted pyrimidine derivative.

Prospective Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone in the development of a wide array of therapeutic agents. The incorporation of a carbonitrile group can enhance binding affinity to target proteins and improve metabolic stability. Ethoxy groups can modulate lipophilicity and pharmacokinetic properties.

Given the biological significance of related pyrimidine derivatives, this compound, if synthesized, could be investigated for a range of biological activities, including but not limited to:

-

Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various kinases, which are crucial targets in oncology.

-

Antiviral Activity: Substituted pyrimidines are integral to several antiviral nucleoside analogs.

-

Central Nervous System (CNS) Activity: The pyrimidine scaffold is present in drugs targeting CNS disorders.

The potential interaction of such a compound within a signaling pathway, for instance, as a hypothetical kinase inhibitor, can be visualized as follows:

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a pyrimidine derivative.

Recommendations for Researchers

For scientists and researchers interested in this compound, the following steps are recommended:

-

Literature and Patent Search: Conduct an exhaustive search of chemical literature and patent databases using substructure search tools to identify any potential mentions or analogous structures.

-

De Novo Synthesis: If the compound is indeed novel, develop and validate a synthetic route.

-

Structural Elucidation: Characterize the synthesized compound unambiguously using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

-

Biological Screening: Evaluate the biological activity of the novel compound in relevant assays based on the intended therapeutic area.

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Ethoxypyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypyrimidine-2-carbonitrile is a substituted pyrimidine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrimidine core and the nitrile functional group. Pyrimidine scaffolds are prevalent in numerous biologically active compounds, including pharmaceuticals and natural products. The ethoxy and cyano substituents offer sites for further chemical modification, making this compound a potentially valuable building block for the synthesis of more complex molecules. This technical guide provides a proposed synthesis route and a predicted spectroscopic profile for this compound to aid researchers in its synthesis and characterization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of substituted pyrimidines. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a nitrogen-containing species, followed by functional group manipulations.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethoxymethylenemalononitrile

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and triethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of acetic anhydride.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the excess triethyl orthoformate and ethanol by distillation under reduced pressure to yield crude ethoxymethylenemalononitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4-ethoxypyrimidine

-

Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1 equivalent).

-

Add the crude ethoxymethylenemalononitrile from the previous step dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to obtain 2-amino-4-ethoxypyrimidine.

Step 3: Synthesis of this compound

-

Dissolve 2-amino-4-ethoxypyrimidine (1 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Doublet | 1H | H-6 |

| ~7.2 | Doublet | 1H | H-5 |

| ~4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-4 |

| ~160 | C-6 |

| ~158 | C-2 |

| ~115 | -C≡N |

| ~110 | C-5 |

| ~65 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~2230 | -C≡N stretch |

| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1250-1000 | C-O stretch (ethoxy group) |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~149 | [M]⁺ (Molecular Ion) |

| ~121 | [M - C₂H₄]⁺ |

| ~120 | [M - C₂H₅]⁺ |

| ~94 | [M - C₂H₅O - CN]⁺ |

Spectroscopic Analysis Workflow

The characterization of a synthesized compound like this compound follows a standard analytical workflow to confirm its structure and purity.

Caption: General workflow for spectroscopic analysis.

General Experimental Protocols for Spectroscopic Analysis

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

5.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Conclusion

This technical guide provides a foundational framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route offers a logical pathway to obtain the target molecule, and the predicted spectroscopic data serves as a benchmark for experimental verification. Researchers are encouraged to use this information as a starting point for their investigations, with the understanding that optimization of the synthesis and thorough experimental characterization are essential to confirm the identity and purity of the compound.

Starting materials for 4-Ethoxypyrimidine-2-carbonitrile synthesis

An in-depth guide to the synthesis of 4-Ethoxypyrimidine-2-carbonitrile, a valuable building block for researchers in medicinal chemistry and drug development. This document outlines a robust two-step synthetic pathway commencing from the readily available starting material, 2,4-dichloropyrimidine. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, followed by a cyanation reaction to install the nitrile functionality.

Detailed experimental protocols for the synthesis of the primary starting material and the subsequent intermediates are provided below, supported by quantitative data to ensure reproducibility.

Overall Synthetic Workflow

The synthesis proceeds in three primary stages: preparation of the key starting material, selective ethoxylation, and final cyanation.

Figure 1. Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2,4-Dichloropyrimidine

The primary starting material, 2,4-dichloropyrimidine, is synthesized from uracil via chlorination. A common and effective method involves reacting uracil with phosphorus oxychloride (POCl₃).

Experimental Protocol

To a 500 mL two-necked round-bottom flask equipped with a reflux condenser, 100 g (0.89 mol) of uracil is added, followed by 400 mL of phosphorus oxychloride (POCl₃). The resulting mixture is heated to reflux (approximately 110°C or 383 K) and stirred for 3.5 hours[1]. After the reaction is complete, the mixture is cooled to 323 K (50°C), and the excess phosphorus oxychloride is carefully removed under reduced pressure[1]. The remaining oily residue is then cautiously poured onto 50 g of crushed ice. The aqueous mixture is extracted three times with 50 mL portions of chloroform. The combined organic layers are washed with a dilute sodium carbonate solution until neutral, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield 2,4-dichloropyrimidine[1]. An alternative method utilizing thionyl chloride and a catalyst has reported yields as high as 95%[2].

Data Summary: 2,4-Dichloropyrimidine Synthesis

| Starting Material | Reagent | Temperature | Reaction Time | Reported Yield | Reference |

| Uracil | Phosphorus Oxychloride (POCl₃) | 110 °C (Reflux) | 3.5 hours | Not specified | [1] |

| Uracil | Thionyl Chloride, BTC, DMAP | 65 - 70 °C | Not specified | 95% | [2] |

Stage 2: Synthesis of 2-Chloro-4-ethoxypyrimidine

This step involves a regioselective nucleophilic aromatic substitution. The chlorine atom at the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for selective mono-substitution[3][4]. The protocol is adapted from a highly analogous methoxylation reaction[5].

Figure 2. Reaction scheme for the selective ethoxylation of 2,4-dichloropyrimidine.

Experimental Protocol

In a reaction vessel, 2,4-dichloropyrimidine (0.1 mol) is dissolved in 120 mL of anhydrous ethanol. The solution is cooled to 0°C in an ice bath. Sodium ethoxide (0.1 mol) is added portion-wise, ensuring the temperature remains low. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 6 hours[5]. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into 200 mL of ice water and extracted three times with 200 mL portions of ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-chloro-4-ethoxypyrimidine, which can be purified further if necessary[5].

Data Summary: 2-Chloro-4-ethoxypyrimidine Synthesis

| Starting Material | Reagent | Molar Ratio (SM:Reagent) | Solvent | Temperature | Time | Reported Yield (Analogous Rxn) | Reference |

| 2,4-Dichloropyrimidine | Sodium Ethoxide | 1 : 1 | Ethanol | 0°C to RT | 6 hours | 87% | [5] |

(Note: Yield is based on an analogous methoxylation reaction.)

Stage 3: Synthesis of this compound

The final step is the displacement of the remaining chlorine atom at the C2 position with a cyanide group. This reaction typically requires a cyanide source, such as sodium or potassium cyanide, and may be facilitated by a catalyst in a polar aprotic solvent.

Figure 3. Reaction scheme for the cyanation of 2-Chloro-4-ethoxypyrimidine.

Experimental Protocol

In a flask equipped with a reflux condenser and under a nitrogen atmosphere, 2-chloro-4-ethoxypyrimidine (1 equiv.) is dissolved in propionitrile. To this solution, 4-dimethylaminopyridine (DMAP, 0.1-0.2 equiv.) is added as an activating agent, followed by sodium cyanide (1.5 equiv.)[6]. The reaction mixture is heated to reflux (approx. 97°C) and stirred for 5-12 hours, with progress monitored by TLC or GC-MS. After cooling, water is added to dissolve any inorganic salts. The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with 2N HCl to remove DMAP, followed by a water wash, and then dried over anhydrous sodium sulfate[6]. The solvent is removed by vacuum distillation to yield the final product, this compound.

Data Summary: this compound Synthesis

| Starting Material | Reagents | Solvent | Temperature | Time | Reported Yield (Analogous Rxn) | Reference |

| 2-Chloro-4-ethoxypyrimidine | NaCN, DMAP | Propionitrile | Reflux (90-100°C) | 5-12 hours | 73-84% | [6] |

(Note: Yield and conditions are based on the cyanation of a similar 2-chloropyridine derivative.)

References

- 1. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

The 4-Ethoxypyrimidine Ring System: A Technical Guide to its Reactivity and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the 4-ethoxypyrimidine ring system, a crucial scaffold in medicinal chemistry. This document details the synthesis, chemical behavior, and stability of this heterocyclic core, with a focus on its relevance to drug discovery and development. Experimental protocols, quantitative data, and visual diagrams of relevant biological pathways are provided to support researchers in this field.

Introduction to the 4-Ethoxypyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1][2] The introduction of an ethoxy group at the 4-position significantly influences the electron density and, consequently, the reactivity and physicochemical properties of the pyrimidine core. This substitution can enhance lipophilicity, potentially improving cell membrane permeability, and modulate the ring's susceptibility to metabolic degradation and chemical reactions. As a result, the 4-ethoxypyrimidine system serves as a valuable building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and other enzyme-targeted agents.

Synthesis of the 4-Ethoxypyrimidine Core

The primary route to the 4-ethoxypyrimidine scaffold is through the nucleophilic substitution of a suitable leaving group at the 4-position of the pyrimidine ring with an ethoxide source.

General Synthesis from 4-Chloropyrimidine

A common and efficient method involves the reaction of a 4-chloropyrimidine derivative with sodium ethoxide. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

References

Theoretical Framework for Analyzing the Electronic Structure of 4-Ethoxypyrimidine-2-carbonitrile: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a robust theoretical framework for the comprehensive analysis of the electronic structure of 4-Ethoxypyrimidine-2-carbonitrile. In the absence of direct experimental or theoretical studies on this specific molecule in the reviewed literature, this document provides a detailed protocol based on established computational methodologies successfully applied to structurally analogous pyrimidine derivatives. By leveraging Density Functional Theory (DFT), this guide details the necessary steps to elucidate the geometric, energetic, and electronic properties of the title compound, offering insights crucial for drug design and molecular engineering.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of many bioactive compounds and functional materials.[1][2] The title compound, this compound, combines the electron-withdrawing nitrile group with the electron-donating ethoxy group on a pyrimidine ring, suggesting a unique electronic profile with potential applications in drug development. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

This guide provides a comprehensive overview of the theoretical approaches, specifically quantum chemical calculations, that can be employed to characterize this compound. The methodologies described are based on successful studies of similar pyrimidine structures.[2][3]

Experimental and Computational Protocols

The investigation into the electronic structure of a novel molecule like this compound is a multi-step process that begins with its synthesis and is followed by detailed computational analysis.

Synthesis Protocols

While specific synthesis routes for this compound are not detailed in the available literature, general methods for the synthesis of substituted pyrimidine carbonitriles often involve the condensation of a suitable precursor with reagents like malononitrile. For instance, a common route involves the reaction of a substituted aldehyde, malononitrile, and a compound containing an amidine moiety.[4] Another approach could involve the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an ethoxide and a cyanide source.

Computational Methodology

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of organic molecules.[5][6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic systems.[2] A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate calculations of both geometry and electronic properties.[3]

Workflow for Theoretical Analysis:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the energy of the molecule with respect to the positions of its atoms.

-

Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

-

Electronic Property Calculation: With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule.[8]

-

Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule.

-

Predicted Electronic and Structural Properties

While specific data for this compound is unavailable, we can infer expected properties based on studies of similar molecules. The following tables present representative data from computational studies on other pyrimidine derivatives to provide a baseline for what can be expected for the title compound.

Table 1: Representative Geometric Parameters of Substituted Pyrimidines

| Parameter | C=N | C=C | C-N | C-O | C≡N |

| Expected Bond Length (Å) | 1.30 - 1.35 | 1.38 - 1.42 | 1.35 - 1.40 | 1.35 - 1.40 | ~1.15 |

| Bond Angle (°) | 115 - 125 | 118 - 122 | 115 - 125 | 115 - 120 | ~178 |

Data compiled from general knowledge of organic structures and related computational studies.

Table 2: Representative Frontier Molecular Orbital Energies of Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | B3LYP/6-311G++(d,p)[7] |

| Annulated pyrano[2,3-d]pyrimidine derivative | -6.1 to -6.4 | -2.0 to -2.5 | 3.7 - 4.2 | B3LYP/6-31G(d,p)[9] |

| 5-Hydroxymethyluracil | -6.9 to -7.2 | -1.3 to -1.5 | 5.4 - 5.9 | B3LYP/6-311++G(d,p)[8] |

This table presents data from various pyrimidine derivatives to illustrate a typical range of FMO energies.

Visualizing Theoretical Concepts

Diagrams are essential tools for visualizing complex theoretical concepts and workflows. The following have been generated using the Graphviz DOT language to illustrate key aspects of the theoretical study of this compound.

Figure 1: A generalized workflow for the theoretical analysis of this compound.

Figure 2: Conceptual diagram of HOMO and LUMO energy levels and the associated energy gap.

Conclusion

This technical guide provides a comprehensive roadmap for researchers and scientists to investigate the electronic structure of this compound using state-of-the-art computational methods. While direct experimental data for this molecule is currently lacking in the literature, the protocols and representative data presented here, based on studies of analogous pyrimidine derivatives, offer a solid foundation for future theoretical and experimental work. The insights gained from such studies are invaluable for the rational design of novel therapeutic agents and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. jchemrev.com [jchemrev.com]

- 7. irjweb.com [irjweb.com]

- 8. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis and Ascendance of Pyrimidine-2-Carbonitriles: A Technical Guide for Scientific Pioneers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and evolving significance of pyrimidine-2-carbonitrile compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, biological activities, and therapeutic potential of this crucial class of heterocyclic compounds.

A Historical Perspective: From Fundamental Synthesis to a Scaffold of Significance

The story of pyrimidine-2-carbonitriles is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with Pinner's synthesis of derivatives from the condensation of ethyl acetoacetate with amidines. Shortly after, in 1900, Gabriel and Colman reported the first preparation of the parent pyrimidine ring. While the precise first synthesis of a pyrimidine-2-carbonitrile is not readily apparent in early literature, the foundational work on pyrimidine synthesis paved the way for the exploration of its diverse derivatives. A comprehensive resource on the chemistry of these compounds is D.J. Brown's "The Pyrimidines," which details the vast landscape of pyrimidine synthesis and reactivity.[1][2][3][4][5]

Modern synthetic routes to pyrimidine-2-carbonitrile and its derivatives are well-established, offering efficient and versatile methods for their preparation. One common approach involves the nucleophilic displacement of a suitable leaving group at the C2 position of the pyrimidine ring with a cyanide salt. For instance, 2-chloropyrimidine can be converted to 2-cyanopyrimidine. Another route involves the oxidation of a 2-methylthiopyrimidine to the corresponding sulfone, followed by displacement with potassium cyanide.[6][7] A 2019 study by Kalogirou and Koutentis described the synthesis of various 2-cyanopyrimidines through the oxidation of 2-(methylthio)pyrimidines to sulfones and subsequent displacement with KCN, achieving yields up to 83%.[6][7] Chinese patents have also disclosed methods for the preparation of 2-cyanopyrimidine, a key intermediate in the synthesis of the drug bosentan, highlighting its industrial importance.[8][9][10][11]

Synthetic Methodologies and Quantitative Analysis

The synthesis of pyrimidine-2-carbonitrile derivatives is a cornerstone of medicinal chemistry research, with various strategies employed to generate diverse libraries of compounds for biological screening.

Table 1: Selected Synthetic Yields of Pyrimidine-2-Carbonitrile Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4,6-dimethoxy-2-(methylthio)pyrimidine | 1. m-CPBA, DCM, 0 °C to rt, 2 h; 2. KCN, MeCN, rt, 18 h | 4,6-dimethoxypyrimidine-2-carbonitrile | 83 | [6][7] |

| 4-chloro-6-methoxy-2-(methylthio)pyrimidine | 1. m-CPBA, DCM, 0 °C to rt, 2 h; 2. KCN, MeCN, rt, 18 h | 4-chloro-6-methoxypyrimidine-2-carbonitrile | 27 | [6][7] |

| 2-methylthiopyrimidine | 1. Na2WO4·2H2O, H2O2, H2O, 50-60 °C; 2. NaCN, Acetonitrile/H2O | 2-cyanopyrimidine | 70-75 (two steps) | [8] |

| 2-methylpyrimidine | 1. NaNO2, HCl(aq), 5-15 °C; 2. POCl3, 70-110 °C | 2-cyanopyrimidine | Not specified | [9] |

Biological Significance and Therapeutic Targeting

Pyrimidine-2-carbonitrile derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. Their ability to act as inhibitors of key enzymes involved in disease pathogenesis has made them a focal point of anticancer and anti-inflammatory research.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-2-carbonitrile derivatives as potent anticancer agents. These compounds have been shown to target several critical signaling pathways implicated in tumor growth, proliferation, and survival.

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive the growth of various cancers. Several studies have reported the design and synthesis of pyrimidine-2-carbonitrile derivatives as EGFR inhibitors.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is another key tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancer cells and contributes to inflammation and tumor progression. Pyrimidine-2-carbonitrile derivatives have also been investigated as COX-2 inhibitors.

Table 2: In Vitro Biological Activity of Selected Pyrimidine-2-Carbonitrile Derivatives

| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-benzene sulfonamide derivative | Anticancer | HeLa | 0.039 | [12] |

| 2,5,6-trisubstituted cyanopyrimidine | Anticancer | MCF-7 | 0.64 | [12] |

| 2,5,6-trisubstituted cyanopyrimidine | Anticancer | HCT-116 | 0.79 | [12] |

| Benzo[d]thiazole-pyrimidine derivative | COX-2 Inhibition | - | 5.0 | [12] |

| Pyrimidine derivative 3b | COX-2 Inhibition | - | ~Celecoxib | [12] |

| Pyrimidine derivative 5b | COX-2 Inhibition | - | ~Celecoxib | [12] |

| Pyrimidine derivative 5d | COX-2 Inhibition | - | ~Celecoxib | [12] |

| Pyrimidine derivative 3b | Anticancer | MCF-7 | Nanomolar range | [12] |

| Pyrimidine derivative 5b | Anticancer | A549 | Nanomolar range | [12] |

| Pyrimidine derivative 5d | Anticancer | HepG2 | Nanomolar range | [12] |

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of pyrimidine-2-carbonitrile compounds, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their activity.

Detailed Experimental Protocols

General Procedure for the Synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile[6][7]

-

Oxidation of 2-(methylthio)pyrimidine: To a solution of 4,6-dimethoxy-2-(methylthio)pyrimidine in dichloromethane (DCM) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA). Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product.

-

Cyanation: Dissolve the resulting sulfone in acetonitrile (MeCN). Add potassium cyanide (KCN) and stir the mixture at room temperature for 18 hours. Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product. Purify the crude product by column chromatography to afford 4,6-dimethoxypyrimidine-2-carbonitrile.

In Vitro Cell Viability (MTT) Assay[13][14][15][16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-2-carbonitrile compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

EGFR/VEGFR-2 Kinase Assay[18][19][20][21][22][23][24][25][26][27]

-

Reaction Setup: In a 96-well plate, add the recombinant human EGFR or VEGFR-2 enzyme, a specific peptide substrate, and the pyrimidine-2-carbonitrile inhibitor at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

COX-2 Inhibition Assay[28][29][30][31][32]

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the human recombinant COX-2 enzyme with the pyrimidine-2-carbonitrile inhibitor at various concentrations in a reaction buffer containing heme and a cofactor.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

-

Incubation: Incubate the reaction mixture at 37 °C for a short period (e.g., 2 minutes).

-

Detection of Prostaglandin: Stop the reaction and measure the amount of prostaglandin G2 (PGG2) or other prostanoids produced. This can be done using a fluorometric probe or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The pyrimidine-2-carbonitrile scaffold represents a versatile and highly valuable core in modern medicinal chemistry. From its historical roots in fundamental heterocyclic synthesis to its current status as a key pharmacophore in the development of targeted therapies, this class of compounds continues to offer exciting opportunities for the discovery of novel drugs to combat a range of diseases, most notably cancer. The synthetic accessibility, coupled with the profound biological activities, ensures that pyrimidine-2-carbonitriles will remain a subject of intensive research and development for the foreseeable future.

References

- 1. books.google.cn [books.google.cn]

- 2. biblio.com [biblio.com]

- 3. The pyrimidines. by D. J. Brown | Open Library [openlibrary.org]

- 4. The pyrimidines. by BROWN, D.J.: (1962) | Emile Kerssemakers ILAB [abebooks.com]

- 5. search.lib.utexas.edu [search.lib.utexas.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 9. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of 4-Ethoxypyrimidine-2-carbonitrile (melting point, boiling point)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the physical characteristics of pyrimidine carbonitriles, with a specific focus on the methodologies for determining the melting and boiling points of compounds such as 4-Ethoxypyrimidine-2-carbonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document will focus on the established protocols for characterizing analogous compounds and provide a general framework for analysis.

Introduction to Pyrimidine Carbonitriles

Pyrimidine carbonitriles are a class of heterocyclic organic compounds that incorporate a pyrimidine ring substituted with a nitrile group. These structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The physicochemical properties of these compounds, such as melting and boiling points, are critical parameters that influence their synthesis, purification, formulation, and pharmacokinetic profiles.

Physical Characteristics of Pyrimidine Derivatives

The melting and boiling points of pyrimidine derivatives are influenced by factors such as molecular weight, intermolecular forces (like dipole-dipole interactions and van der Waals forces), and the nature of the substituents on the pyrimidine ring. For instance, the presence of polar groups can lead to higher melting and boiling points.

For context, a related compound, 2-Cyanopyrimidine, is a solid with a melting point range of 40-44 °C[1]. Another related molecule, 2-Ethoxy-4,6-difluoropyrimidine, has a predicted boiling point of 207.487 °C at 760 mmHg[2]. These values for related structures can offer an estimation range for this compound, though experimental verification is essential.

Data Presentation

As specific experimental data for this compound is not available, a comparative table of related pyrimidine derivatives is presented below to provide context.

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-Cyanopyrimidine | 14080-23-0 | 40-44 | Not available |

| 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Not available | 207.487 (Predicted) |

| 4-Chloropyrimidine-2-carbonitrile | 898044-48-9 | Not available | Not available |

| 4,6-Dichloropyrimidine-2-carbonitrile | 1451391-83-5 | Not available | Not available |

Note: The data for the target compound is not available in the searched literature. The provided data is for structurally related compounds to give a general idea of the expected physical state and properties.

Experimental Protocols for Physical Characterization

The determination of melting and boiling points is a fundamental aspect of compound characterization. The following are detailed methodologies for these experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of a liquid.

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath or a heating block).

-

Heating and Observation: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel pyrimidine derivative like this compound.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

This guide provides a foundational understanding of the physical characterization of pyrimidine carbonitriles for researchers and professionals in drug development. While specific data for this compound remains elusive in the public domain, the outlined experimental protocols and the comparative data for related compounds offer a robust framework for its empirical investigation.

References

Methodological & Application

Application Notes and Protocols for 4-Ethoxypyrimidine-2-carbonitrile in Medicinal Chemistry

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 4-Ethoxypyrimidine-2-carbonitrile in medicinal chemistry. The following application notes and protocols are based on the established roles of closely related pyrimidine-carbonitrile derivatives and serve as a guide for potential research and development.

Introduction to the this compound Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The incorporation of a carbonitrile (-CN) group and an ethoxy (-OCH2CH3) group at positions 2 and 4 respectively, on the pyrimidine ring, as in this compound, offers a unique combination of chemical properties that make it an attractive starting point for drug discovery programs.

The electron-withdrawing nature of the 2-carbonitrile group can modulate the electronic properties of the pyrimidine ring, influencing its interaction with biological targets. The 4-ethoxy group provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. While direct biological data for this compound is scarce, its structural similarity to known kinase inhibitors and other therapeutic agents suggests its potential as a valuable building block in the synthesis of novel drugs.

Potential Therapeutic Applications

Based on the biological activities of structurally related pyrimidine-carbonitrile derivatives, this compound could serve as a key intermediate in the development of inhibitors for several important drug targets.

Kinase Inhibition

Numerous pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

-

PIM Kinase Inhibition: Derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[1][2][3] The this compound scaffold could be elaborated to mimic the core structure of these inhibitors.

-

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth. Pyrimidine-based compounds have been successfully developed as VEGFR-2 inhibitors. The this compound core could be functionalized to interact with the ATP-binding site of VEGFR-2.

-

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer. The 2,4-disubstituted pyrimidine scaffold is a common feature in many PI3K inhibitors. This compound could be a starting point for the synthesis of novel PI3K inhibitors.

A hypothetical signaling pathway illustrating the role of these kinases in cancer is presented below.

Other Potential Applications

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could also be explored for other therapeutic areas, including:

-

Antiviral Agents: Pyrimidine analogs are cornerstones of antiviral therapy.

-

Central Nervous System (CNS) Disorders: Certain pyrimidine derivatives have shown activity against CNS targets.

-

Anti-inflammatory Agents: The pyrimidine core is present in some anti-inflammatory drugs.

Experimental Protocols

The following are proposed synthetic protocols for this compound and its potential derivatization, based on established chemical methodologies for similar pyrimidine compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could start from a readily available precursor like 2,4-dichloropyrimidine.

Protocol:

-

Synthesis of 4-Chloro-2-ethoxypyrimidine:

-

To a solution of sodium ethoxide (NaOEt) in ethanol (EtOH), add 2,4-dichloropyrimidine at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Synthesis of this compound:

-

Dissolve 4-chloro-2-ethoxypyrimidine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add potassium cyanide (KCN) to the solution.

-

Heat the reaction mixture at an elevated temperature and monitor its progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the final product by recrystallization or column chromatography.

-

Proposed Derivatization for Kinase Inhibitor Synthesis

The 2-carbonitrile group of this compound can be a versatile handle for further chemical transformations to build more complex molecules with potential kinase inhibitory activity.

Protocol:

-

Formation of the Amidine:

-

Treat a solution of this compound in anhydrous ethanol with dry hydrogen chloride (HCl) gas at 0°C to form the corresponding imidate hydrochloride.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the crude imidate in ethanol and treat it with a solution of ammonia in ethanol to form the amidine.

-

Purify the resulting amidine derivative.

-

-

Cyclization to a Thiazole Ring:

-

React the amidine with an appropriate α-haloketone in a suitable solvent like ethanol or dimethylformamide (DMF).

-

Heat the reaction mixture to facilitate the cyclization reaction.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture by adding water and extracting the product.

-

Purify the final thiazolylpyrimidine derivative, which can then be further modified and evaluated for kinase inhibitory activity.

-

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of some related pyrimidine-carbonitrile derivatives against various kinases, illustrating the potential of this chemical class.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile Derivatives | PIM-1 | 373 - 909 | [3] |

| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | 530 - 2410 | |

| 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives | PI3Kα | 31.8 |

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-documented biological activities of structurally similar compounds, it holds significant potential as a key building block for the synthesis of novel kinase inhibitors and other therapeutic agents. The proposed synthetic and derivatization protocols provide a starting point for researchers to explore the chemical space around this scaffold and to develop new drug candidates for a variety of diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Ethoxypyrimidine-2-carbonitrile as a Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology. The pyrimidine scaffold is a privileged structure in medicinal chemistry and forms the core of numerous approved kinase inhibitors. 4-Ethoxypyrimidine-2-carbonitrile is a versatile building block for the synthesis of novel kinase inhibitors. The ethoxy group at the 4-position can act as a key hydrogen bond acceptor, while the nitrile group at the 2-position can be a site for further chemical modification or can also participate in binding interactions within the kinase active site. This document provides an overview of the potential applications of this compound in the design and synthesis of kinase inhibitors, along with generalized experimental protocols for their synthesis and evaluation.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that make it an attractive starting material for library synthesis. The pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly at positions that are activated by the electron-withdrawing nitrile group. The ethoxy group is generally stable but can be cleaved under harsh acidic conditions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to form various heterocyclic systems.

Potential Kinase Targets and Signaling Pathways

Derivatives of the pyrimidine-carbonitrile scaffold have shown inhibitory activity against several important kinases involved in cancer progression. Based on the literature for structurally related compounds, inhibitors derived from this compound could potentially target kinases such as:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]

-

PIM-1 Kinase: A serine/threonine kinase that is overexpressed in a variety of cancers and plays a role in cell survival and proliferation.[3][4]

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 can block downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. These should be adapted based on the specific target and chemical series.

Protocol 1: General Synthesis of a Kinase Inhibitor Candidate

This protocol describes a hypothetical two-step synthesis starting from a commercially available precursor to this compound, for instance, 4-chloropyrimidine-2-carbonitrile.

Step 1: Synthesis of this compound

-

To a solution of sodium ethoxide (1.1 eq.) in dry ethanol (10 mL) at room temperature, add 4-chloropyrimidine-2-carbonitrile (1.0 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Addition of a Pharmacophore via Nucleophilic Substitution (Example)

This step assumes the presence of another leaving group on the pyrimidine ring, for example at the 6-position, for further functionalization.

-

Dissolve 4-ethoxy-6-chloropyrimidine-2-carbonitrile (1.0 eq.) in a suitable solvent such as DMF or NMP (5 mL).

-

Add the desired amine nucleophile (e.g., a substituted aniline, 1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

-

Heat the reaction mixture at 80-120 °C for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final compound by column chromatography or preparative HPLC.

Experimental Workflow

Caption: Overall workflow from synthesis to biological evaluation.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol is a general guideline for determining the in vitro potency of synthesized compounds against VEGFR-2 kinase.

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Serially dilute the test compounds in DMSO to various concentrations.

-

In a 96-well plate, add the reaction buffer, the substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound solution.

-

Initiate the kinase reaction by adding recombinant human VEGFR-2 kinase and ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the proliferation of a relevant cancer cell line (e.g., HUVEC for anti-angiogenic activity or a cancer cell line overexpressing the target kinase).

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-